![molecular formula C16H17NO4 B5358195 Morpholin-4-yl-[2-(phenoxymethyl)furan-3-yl]methanone](/img/structure/B5358195.png)
Morpholin-4-yl-[2-(phenoxymethyl)furan-3-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Morpholin-4-yl-[2-(phenoxymethyl)furan-3-yl]methanone is a synthetic organic compound that features a morpholine ring attached to a furan ring via a methanone bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholin-4-yl-[2-(phenoxymethyl)furan-3-yl]methanone typically involves the reaction of morpholine with a furan derivative. One common method involves the use of a furan-2-yl (phenyl)methanone derivative, which is reacted with morpholine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, and the mixture is stirred at low temperatures (around -78°C) before being allowed to warm to room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Morpholin-4-yl-[2-(phenoxymethyl)furan-3-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the morpholine ring or the furan ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Morpholin-4-yl-[2-(phenoxymethyl)furan-3-yl]methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a kinase inhibitor.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of Morpholin-4-yl-[2-(phenoxymethyl)furan-3-yl]methanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- (3,4-Dimethoxyphenyl)-[2-(phenoxymethyl)morpholin-4-yl]methanone
- 5-(Morpholin-4-yl)-2-(4-phthalimidobutyl)-1,3-oxazole-4-carbonitrile
Uniqueness
Morpholin-4-yl-[2-(phenoxymethyl)furan-3-yl]methanone is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a morpholine ring and a furan ring linked by a methanone bridge is not commonly found in other compounds, making it a valuable molecule for various research and industrial applications .
Properties
IUPAC Name |
morpholin-4-yl-[2-(phenoxymethyl)furan-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c18-16(17-7-10-19-11-8-17)14-6-9-20-15(14)12-21-13-4-2-1-3-5-13/h1-6,9H,7-8,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWHUBPSPLFHQHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=C(OC=C2)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-propoxypropanamide](/img/structure/B5358122.png)
![7-[2-(ethylthio)propanoyl]-N,N-dimethyl-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5358129.png)
![1-{1-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5358133.png)
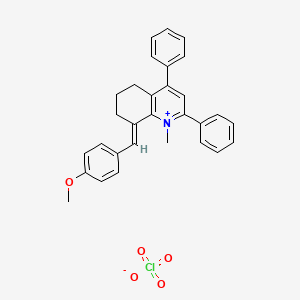
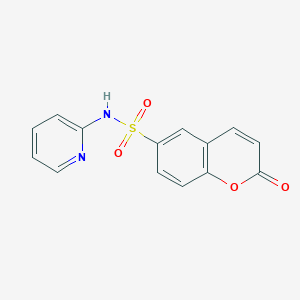

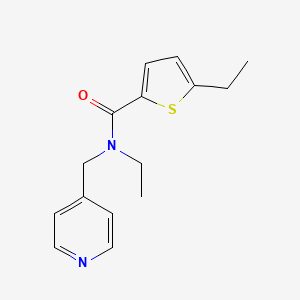
![5-[4-(allyloxy)benzylidene]-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5358166.png)
![ethyl [2-(1-pyrrolidinyl)-3-butyn-1-yl]carbamate](/img/structure/B5358181.png)
![5-amino-3-[2-(4-bromo-3-nitrophenyl)-1-cyanovinyl]-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B5358186.png)
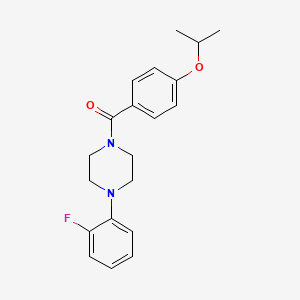
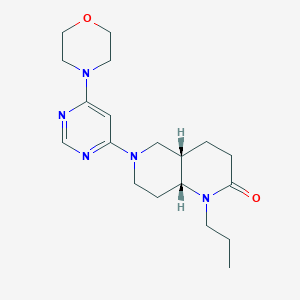
![2-[3-(3,4-dimethoxyphenyl)acryloyl]-5-methoxyphenyl 2-bromobenzoate](/img/structure/B5358223.png)
![N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexanecarboxamide](/img/structure/B5358224.png)
